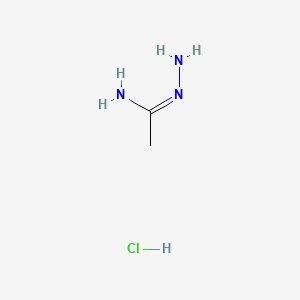

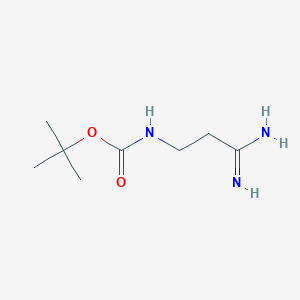

Tert-butyl (3-amino-3-iminopropyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl (3-amino-3-iminopropyl)carbamate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used in palladium-catalyzed synthesis of N-Boc-protected anilines .

Synthesis Analysis

The synthesis of Tert-butyl (3-amino-3-iminopropyl)carbamate involves a palladium-catalyzed cross-coupling reaction with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .Molecular Structure Analysis

The molecular structure of Tert-butyl (3-amino-3-iminopropyl)carbamate is represented by the formula C8H18N2O2 . More details about its structure can be found in the provided references .Chemical Reactions Analysis

Tert-butyl (3-amino-3-iminopropyl)carbamate is involved in palladium-catalyzed synthesis of N-Boc-protected anilines . It also plays a key role in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis

The molecular weight of Tert-butyl (3-amino-3-iminopropyl)carbamate is 174.24 and its formula is C8H18N2O2 . It is a solid at temperatures less than 22°C and a liquid at temperatures greater than 22°C . Its color ranges from off-white to light yellow .Aplicaciones Científicas De Investigación

Here is a comprehensive analysis of the scientific research applications of Tert-butyl (3-amino-3-iminopropyl)carbamate, focusing on unique applications:

Organic Synthesis

This compound is used in organic synthesis due to its multiple reactive groups. It can be utilized in the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs), which are significant for various synthetic pathways .

Amino Acid Ionic Liquids

The tert-butyloxycarbonyl protection group is crucial for the stability and reactivity of amino acid ionic liquids (AAILs). These AAILs have expanded applicability in different chemical reactions due to their protected nature, allowing for more controlled and selective synthesis .

Protection Group in Peptide Synthesis

Tert-butyl (3-amino-3-iminopropyl)carbamate serves as a protection group for amino acids during peptide synthesis. This is essential to prevent unwanted side reactions and to ensure the correct sequence and structure of the peptide being synthesized .

Diels-Alder Reactions

The compound has been used in generating t-Boc–N=O, which acts as a dienophile in Diels-Alder reactions. This is a key step in synthesizing complex organic molecules, including natural products and pharmaceuticals .

Safety and Hazards

Tert-butyl (3-amino-3-iminopropyl)carbamate should not be released into the environment . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation . In case of accidental release, it should be swept up and shoveled into suitable containers for disposal .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Tert-butyl (3-amino-3-iminopropyl)carbamate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .

Mode of Action

It is known to play a key role in the synthesis of spermidine analogues and the Suzuki reaction

Action Environment

It is recommended to store the compound at 4°c, protected from light, and under nitrogen . This suggests that temperature, light, and oxygen levels may affect the stability of the compound.

Propiedades

IUPAC Name |

tert-butyl N-(3-amino-3-iminopropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2/c1-8(2,3)13-7(12)11-5-4-6(9)10/h4-5H2,1-3H3,(H3,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICJHJDLTXMUOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30507810 |

Source

|

| Record name | tert-Butyl (3-amino-3-iminopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3-amino-3-iminopropyl)carbamate | |

CAS RN |

77172-36-2 |

Source

|

| Record name | tert-Butyl (3-amino-3-iminopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.